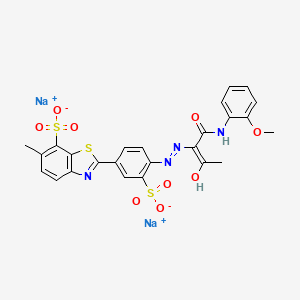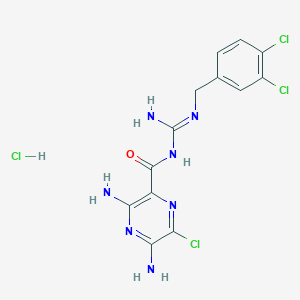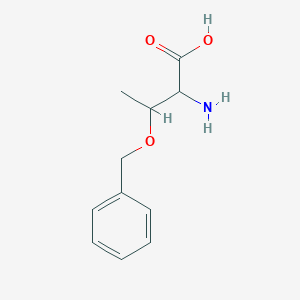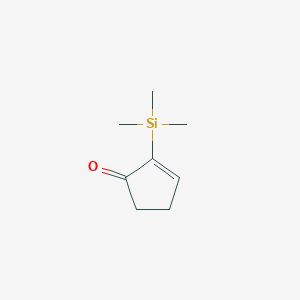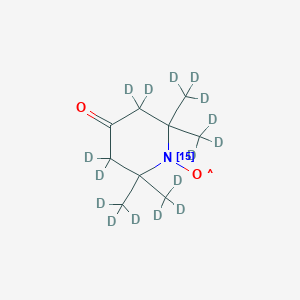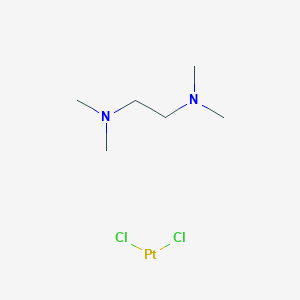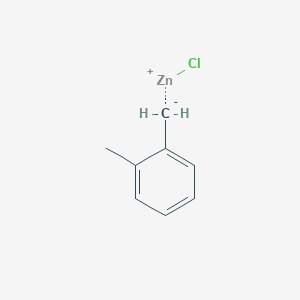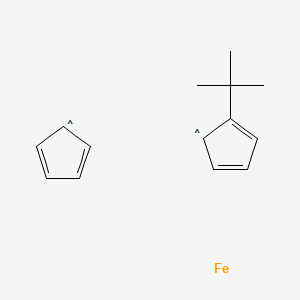
O,O'-Bis(3-aminopropyl)polyethylene glycol 1'500
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O,O'-双(3-氨丙基)聚乙二醇 1'500: 是一种具有末端氨基的双功能聚乙二醇衍生物。该化合物以其多功能性而闻名,广泛应用于化学、生物、医药和工业等各个领域。其分子结构由聚乙二醇主链和两个末端 3-氨丙基组成,使其具有高度反应活性,适用于各种化学修饰。
准备方法
合成路线和反应条件: O,O'-双(3-氨丙基)聚乙二醇 1'500 的合成通常涉及聚乙二醇与 3-氨丙胺的反应。该过程可概括如下:
- 然后在受控条件下使该中间体与3-氨丙胺 反应,在聚乙二醇链的两端引入氨基。
聚乙二醇: 首先与合适的活化剂(如甲苯磺酰氯或甲磺酰氯)反应,形成甲苯磺酰化或甲磺酰化中间体。
工业生产方法: 在工业环境中,O,O'-双(3-氨丙基)聚乙二醇 1'500 的生产涉及使用类似原理的大规模反应。该过程针对高产率和高纯度进行了优化,通常涉及:
连续流反应器: 确保一致的反应条件。
纯化步骤: 如蒸馏或色谱法,以去除杂质和未反应的起始原料。
化学反应分析
反应类型: O,O'-双(3-氨丙基)聚乙二醇 1'500 经历各种类型的化学反应,包括:
取代反应: 末端氨基可以参与亲核取代反应与亲电试剂反应。
交联反应: 该化合物与双功能或多功能试剂反应时可以形成交联网络。
缩合反应: 氨基可以与羧酸或其衍生物反应形成酰胺键。
常用试剂和条件:
亲电试剂: 如卤代烷或酰氯,通常用于取代反应。
交联剂: 如戊二醛或二异氰酸酯,用于形成交联网络。
羧酸: 或其衍生物(如酰氯、酸酐)用于缩合反应。
形成的主要产物:
取代衍生物: 在末端氨基上连接有各种官能团。
交联聚合物: 具有增强的机械和化学性能。
酰胺键合化合物: 通过缩合反应形成。
科学研究应用
O,O'-双(3-氨丙基)聚乙二醇 1'500 在科学研究中有着广泛的应用:
化学: 用作聚合物和水凝胶合成的交联剂。
生物学: 用于修饰生物分子,如蛋白质和肽,以增强其稳定性和溶解性。
医学: 用于药物递送系统,以改善治疗剂的药代动力学和生物利用度。
工业: 由于其优异的化学反应性和多功能性,应用于涂料、粘合剂和密封剂的生产。
作用机理
O,O'-双(3-氨丙基)聚乙二醇 1'500 的作用机理主要基于其末端氨基的反应活性。这些氨基可以与各种官能团形成共价键,使该化合物能够:
交联聚合物: 并创建三维网络。
修饰生物分子: 通过连接到特定位点,从而改变它们的特性和功能。
增强药物递送: 通过与治疗剂形成缀合物,提高其溶解度和稳定性。
作用机制
The mechanism of action of O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 is primarily based on the reactivity of its terminal amino groups. These amino groups can form covalent bonds with various functional groups, enabling the compound to:
Cross-link polymers: and create three-dimensional networks.
Modify biomolecules: by attaching to specific sites, thereby altering their properties and functions.
Enhance drug delivery: by forming conjugates with therapeutic agents, improving their solubility and stability.
相似化合物的比较
类似化合物:
- 聚乙二醇双(3-氨丙基)醚
- 聚乙二醇二(3-氨丙基)醚
- 聚乙二醇双(2-氨丙基)醚
比较: O,O'-双(3-氨丙基)聚乙二醇 1'500 由于其特定的分子结构而独一无二,它提供了:
- 更高的反应活性 ,因为存在末端氨基。
- 多功能性 ,可以形成各种化学修饰和缀合物。
- 增强的特性 ,如在不同环境中的溶解性和稳定性。
该化合物因其形成稳定和功能化衍生物的能力而脱颖而出,使其成为各种科学和工业应用中的宝贵工具。
属性
分子式 |
C5H15NO3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
3-aminopropan-1-ol;ethane-1,2-diol |
InChI |
InChI=1S/C3H9NO.C2H6O2/c4-2-1-3-5;3-1-2-4/h5H,1-4H2;3-4H,1-2H2 |
InChI 键 |
ZEXFKFYUMFXUBE-UHFFFAOYSA-N |
规范 SMILES |
C(CN)CO.C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


